Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate
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Overview
Description
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a pyridinyl group and an oxazole carboxylate moiety, making it a versatile candidate for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate typically involves the reaction of pyridin-4-yl-lithium with 1,3-oxazole-4-carboxylic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium reagent. The process can be summarized as follows:
Preparation of Pyridin-4-yl-lithium: Pyridin-4-yl-lithium is prepared by reacting pyridine with n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Reaction with 1,3-oxazole-4-carboxylic acid: The prepared pyridin-4-yl-lithium is then reacted with 1,3-oxazole-4-carboxylic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF.
Substitution: Various nucleophiles can be used, and the reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, modulating their activity. Its unique structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Pyridinyl)-1,2,4-triazole: Known for its neuroprotective properties and used in the study of Parkinson’s disease.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Investigated for its protein kinase inhibitory activity.
N-(Pyridin-4-yl)pyridin-4-amine:
Uniqueness
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate stands out due to its unique combination of a lithium ion with a pyridinyl and oxazole carboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H5LiN2O3 |
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Molecular Weight |
196.1 g/mol |
IUPAC Name |
lithium;2-pyridin-4-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI Key |
PQVXLCIWMNGPGU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=CC=C1C2=NC(=CO2)C(=O)[O-] |
Origin of Product |
United States |
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